1-(Oxane-4-carbonyl)azetidine-3-carboxylic acid
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Overview
Description
1-(Oxane-4-carbonyl)azetidine-3-carboxylic acid is a compound that features a four-membered azetidine ring and an oxane (tetrahydropyran) ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the [2+2] cycloaddition reaction, which forms the azetidine ring . The oxane ring can be introduced through various synthetic strategies, including nucleophilic substitution and ring-closing reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. For example, the use of palladium on carbon as a catalyst in hydrogenation reactions has been reported to yield azetidine analogues efficiently .
Chemical Reactions Analysis
Types of Reactions
1-(Oxane-4-carbonyl)azetidine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst is frequently used.
Substitution: Nucleophiles such as cyanide ions in DMSO can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically results in the formation of reduced analogues of the compound .
Scientific Research Applications
1-(Oxane-4-carbonyl)azetidine-3-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and heterocyclic compounds
Properties
IUPAC Name |
1-(oxane-4-carbonyl)azetidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c12-9(7-1-3-15-4-2-7)11-5-8(6-11)10(13)14/h7-8H,1-6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCXXVUQFPUEIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)N2CC(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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